5-Fluoro-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine and various other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine involves multiple steps, starting with the preparation of key intermediates. One common approach is the fluorination of pyrimidine derivatives using reagents such as Selectfluor® . The reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups.
Substitution: Common in the modification of the pyrimidine ring or other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-Fluoro-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups play a crucial role in binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Another fluorinated pyrimidine with similar applications.
5-Fluoro-2-amino pyrimidine: Used in similar synthetic routes and applications.
Fluorinated pyridines: Share some structural similarities and are used in related research fields.
Uniqueness
5-Fluoro-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C22H27FN6O |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
5-fluoro-2-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C22H27FN6O/c23-19-17-25-22(26-18-19)29-10-6-20(7-11-29)30-16-4-3-9-27-12-14-28(15-13-27)21-5-1-2-8-24-21/h1-2,5,8,17-18,20H,6-7,9-16H2 |
InChI Key |
MLLKNUFNNSVRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=NC=C(C=N4)F |
Origin of Product |
United States |
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